N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 872595-26-1
VCID: VC7111754
InChI: InChI=1S/C19H22N4O3S2/c1-26-14-6-4-5-13(10-14)23-11-12(9-16(23)24)17(25)20-18-21-22-19(28-18)27-15-7-2-3-8-15/h4-6,10,12,15H,2-3,7-9,11H2,1H3,(H,20,21,25)
SMILES: COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4
Molecular Formula: C19H22N4O3S2
Molecular Weight: 418.53

N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 872595-26-1

Cat. No.: VC7111754

Molecular Formula: C19H22N4O3S2

Molecular Weight: 418.53

* For research use only. Not for human or veterinary use.

N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide - 872595-26-1

Specification

CAS No. 872595-26-1
Molecular Formula C19H22N4O3S2
Molecular Weight 418.53
IUPAC Name N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C19H22N4O3S2/c1-26-14-6-4-5-13(10-14)23-11-12(9-16(23)24)17(25)20-18-21-22-19(28-18)27-15-7-2-3-8-15/h4-6,10,12,15H,2-3,7-9,11H2,1H3,(H,20,21,25)
Standard InChI Key PLXSJQMJFKWHFN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4

Introduction

N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a 1,3,4-thiadiazole ring, a pyrrolidine ring, and a carboxamide group. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

The synthesis of this compound typically involves several key steps:

  • Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide or other sulfur-containing reagents.

  • Attachment of the cyclopentylthio group: This involves the reaction of the thiadiazole ring with cyclopentylthiol.

  • Formation of the pyrrolidine ring: Cyclization reactions are used to form the pyrrolidine structure.

  • Coupling of the 3-methoxyphenyl group: This step involves coupling reactions that introduce the aromatic substituent.

  • Formation of the carboxamide group: This typically involves acylation reactions using appropriate carboxylic acid derivatives.

Biological Activities and Applications

While specific biological activities of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide have not been extensively documented, thiadiazole derivatives in general exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects . The unique arrangement of functional groups in this compound suggests potential for specific interactions with biological targets.

Research Findings and Future Directions

Research on thiadiazole derivatives often focuses on their potential as therapeutic agents due to their diverse biological activities. For N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, further studies are needed to explore its specific biological activities and potential applications in medicinal chemistry.

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